molecular formula C14H18ClNO4 B8052275 Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate

Cat. No.: B8052275
M. Wt: 299.75 g/mol
InChI Key: WFXNKIQPEVAKKK-UHFFFAOYSA-N
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Description

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a chloromethyl group, a tert-butoxycarbonyl-protected amino group, and a phenylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate typically involves the reaction of chloromethyl phenylacetate with tert-butoxycarbonyl-protected amine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and yield of the compound throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield various substituted derivatives, while deprotection reactions yield the free amine .

Scientific Research Applications

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The Boc-protected amino group can be deprotected to yield the free amine, which can further interact with biological targets.

Comparison with Similar Compounds

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate can be compared with other similar compounds, such as:

    Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoate: Similar structure but with a propanoate moiety instead of phenylacetate.

    Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoate: Similar structure but with a butanoate moiety.

    Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylpentanoate: Similar structure but with a pentanoate moiety.

These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-11(12(17)19-9-15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXNKIQPEVAKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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